molecular formula C13H16FN3O2 B11565527 2-(2-Fluoro-benzylidene-hydrazinocarbonyl)-N-isopropyl-acetamide

2-(2-Fluoro-benzylidene-hydrazinocarbonyl)-N-isopropyl-acetamide

Cat. No.: B11565527
M. Wt: 265.28 g/mol
InChI Key: AQPMLSFEXRDUKJ-OVCLIPMQSA-N
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Description

2-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a hydrazinecarbonyl moiety, and an isopropylacetamide group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE typically involves the condensation of 2-fluorobenzaldehyde with isopropylhydrazinecarboxamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid or base to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes

Mechanism of Action

The mechanism of action of 2-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(PROPAN-2-YL)ACETAMIDE is unique due to its specific structural features, such as the presence of a fluorophenyl group and a hydrazinecarbonyl moiety.

Properties

Molecular Formula

C13H16FN3O2

Molecular Weight

265.28 g/mol

IUPAC Name

N'-[(E)-(2-fluorophenyl)methylideneamino]-N-propan-2-ylpropanediamide

InChI

InChI=1S/C13H16FN3O2/c1-9(2)16-12(18)7-13(19)17-15-8-10-5-3-4-6-11(10)14/h3-6,8-9H,7H2,1-2H3,(H,16,18)(H,17,19)/b15-8+

InChI Key

AQPMLSFEXRDUKJ-OVCLIPMQSA-N

Isomeric SMILES

CC(C)NC(=O)CC(=O)N/N=C/C1=CC=CC=C1F

Canonical SMILES

CC(C)NC(=O)CC(=O)NN=CC1=CC=CC=C1F

Origin of Product

United States

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